molecular formula C7H15Cl4NO B14368976 Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride CAS No. 92335-32-5

Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride

Cat. No.: B14368976
CAS No.: 92335-32-5
M. Wt: 271.0 g/mol
InChI Key: YQXZIOAEWQEPRN-UHFFFAOYSA-M
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Description

Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride is a synthetic organic compound known for its unique chemical properties and applications. It is characterized by the presence of chloroethyl and chloroethoxy groups attached to a methylammonium chloride core. This compound is not naturally occurring and is typically synthesized in laboratories for various industrial and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride typically involves the reaction of ethylene chlorohydrin with formaldehyde under acidic conditions. This reaction forms bis(2-chloroethoxy)methane, which is then further reacted with methylamine to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pressure control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with the chloroethyl groups.

    Acidic or Basic Conditions: The hydrolysis reaction is typically facilitated under acidic or basic conditions.

Major Products

    Alcohols: Hydrolysis of the compound results in the formation of alcohols.

    Hydrochloric Acid: Hydrolysis also produces hydrochloric acid as a byproduct.

Scientific Research Applications

Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride involves its interaction with nucleophiles, leading to substitution reactions. The chloroethyl groups are particularly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is the basis for its potential therapeutic applications and its use in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-chloroethyl)(2-chloroethoxy)methylammonium chloride is unique due to its combination of chloroethyl and chloroethoxy groups attached to a methylammonium chloride core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

92335-32-5

Molecular Formula

C7H15Cl4NO

Molecular Weight

271.0 g/mol

IUPAC Name

2-chloroethoxy-bis(2-chloroethyl)-methylazanium;chloride

InChI

InChI=1S/C7H15Cl3NO.ClH/c1-11(5-2-8,6-3-9)12-7-4-10;/h2-7H2,1H3;1H/q+1;/p-1

InChI Key

YQXZIOAEWQEPRN-UHFFFAOYSA-M

Canonical SMILES

C[N+](CCCl)(CCCl)OCCCl.[Cl-]

Origin of Product

United States

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